molecular formula C19H17NO4 B13121965 Methyl 2-methyl-8-oxo-3-phenyl-5,5a,6,7-tetrahydrofuro[2,3-e]isoindole-4-carboxylate

Methyl 2-methyl-8-oxo-3-phenyl-5,5a,6,7-tetrahydrofuro[2,3-e]isoindole-4-carboxylate

Cat. No.: B13121965
M. Wt: 323.3 g/mol
InChI Key: ISMKXIPSBJYMTA-UHFFFAOYSA-N
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Description

Methyl 2-methyl-8-oxo-3-phenyl-5,5a,6,7-tetrahydrofuro[2,3-e]isoindole-4-carboxylate is a complex organic compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems in natural products and drugs, known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-8-oxo-3-phenyl-5,5a,6,7-tetrahydrofuro[2,3-e]isoindole-4-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the tricyclic indole . Further steps involve the reaction with dihydrofuran to form the desired tetrahydrofuran derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing reaction time and waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-8-oxo-3-phenyl-5,5a,6,7-tetrahydrofuro[2,3-e]isoindole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-8-oxo-3-phenyl-5,5a,6,7-tetrahydrofuro[2,3-e]isoindole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-8-oxo-3-phenyl-5,5a,6,7-tetrahydrofuro[2,3-e]isoindole-4-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

methyl 2-methyl-8-oxo-3-phenyl-5,5a,6,7-tetrahydrofuro[2,3-e]isoindole-4-carboxylate

InChI

InChI=1S/C19H17NO4/c1-10-14(11-6-4-3-5-7-11)16-13(19(22)23-2)8-12-9-20-18(21)15(12)17(16)24-10/h3-7,12H,8-9H2,1-2H3,(H,20,21)

InChI Key

ISMKXIPSBJYMTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(CC3CNC(=O)C3=C2O1)C(=O)OC)C4=CC=CC=C4

Origin of Product

United States

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